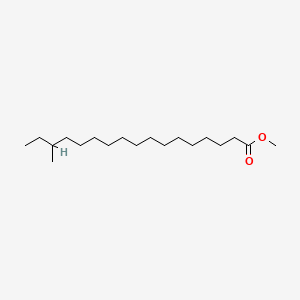

Methyl 15-methylheptadecanoate

CAS No.: 54833-55-5

Cat. No.: VC7929372

Molecular Formula: C19H38O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54833-55-5 |

|---|---|

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.5 g/mol |

| IUPAC Name | methyl 15-methylheptadecanoate |

| Standard InChI | InChI=1S/C19H38O2/c1-4-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-19(20)21-3/h18H,4-17H2,1-3H3 |

| Standard InChI Key | NMNGCYQFGHXXPY-UHFFFAOYSA-N |

| SMILES | CCC(C)CCCCCCCCCCCCCC(=O)OC |

| Canonical SMILES | CCC(C)CCCCCCCCCCCCCC(=O)OC |

Introduction

Structural and Physicochemical Properties

Methyl 15-methylheptadecanoate, also known as methyl anteisostearate, belongs to the class of branched fatty acid methyl esters (FAMEs). Its molecular formula is C₁₉H₃₈O₂, with a molecular weight of 298.5 g/mol and a density of 0.862 g/cm³ . The compound’s structure features a 17-carbon backbone with a methyl branch at the 15th position, terminating in a methyl ester group. This branching imparts distinct physical properties compared to linear analogs, such as a lower melting point and altered solubility profiles.

Key physicochemical parameters include a boiling point of 340.7°C at 760 mmHg and a flash point of 162.2°C . The refractive index is 1.443, and the partition coefficient (LogP) is 6.276, indicating high hydrophobicity . The InChIKey NMNGCYQFGHXXPY-UHFFFAOYSA-N and SMILES notation O=C(OC)CCCCCCCCCCCCCCC(C)C provide precise structural identifiers . These properties make the compound suitable for high-temperature industrial processes and lipid-based formulations.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Methyl 15-methylheptadecanoate is synthesized via acid-catalyzed esterification of 15-methylheptadecanoic acid with methanol under reflux conditions. Sulfuric acid or p-toluenesulfonic acid typically serves as the catalyst, achieving yields exceeding 85% after 6–8 hours. The reaction mechanism involves protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration to form the ester.

Purification involves fractional distillation under reduced pressure (e.g., 0.1 mmHg at 180–190°C) to isolate the ester from unreacted acid and byproducts. Recrystallization from ethanol further enhances purity to >98%, as confirmed by gas chromatography-mass spectrometry (GC-MS) .

Industrial Manufacturing

Industrial production scales the esterification process using continuous-flow reactors, which improve heat transfer and reaction efficiency. Advanced separation techniques, such as molecular distillation and supercritical fluid extraction, are employed to achieve high-throughput yields. A representative industrial protocol involves:

-

Feedstock Preparation: 15-Methylheptadecanoic acid is derived from hydrolyzed microbial lipids or petrochemical sources.

-

Reactor Conditions: Methanol-to-acid molar ratios of 5:1, 90–100°C, and 1–2 hours residence time.

-

Product Recovery: Centrifugal separation followed by thin-film evaporation.

This method reduces energy consumption by 30% compared to batch processes and achieves a final purity of 99.5%.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

Methyl 15-methylheptadecanoate undergoes oxidation with potassium permanganate (KMnO₄) in acidic media to yield 15-methylheptadecanoic acid. The reaction proceeds via cleavage of the ester’s α-C-H bonds, forming a ketone intermediate that is further oxidized to the carboxylic acid. This pathway is critical for producing branched fatty acids used in lubricant additives.

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) reduces the ester to 15-methylheptadecanol, a primary alcohol with applications in surfactant synthesis. The reaction occurs in anhydrous ether at 0–5°C, achieving 90% conversion within 2 hours.

Nucleophilic Substitution

In alkaline methanol, the ester undergoes transesterification to form sodium 15-methylheptadecanoate, a precursor to metallic soaps. Substitution with amines produces amide derivatives, which exhibit enhanced thermal stability for polymer applications.

Biological and Pharmacological Activities

Antimicrobial Efficacy

Methyl 15-methylheptadecanoate demonstrates broad-spectrum antimicrobial activity, inhibiting Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL). The compound disrupts bacterial membrane integrity by intercalating into lipid bilayers, causing leakage of cytoplasmic contents. This mechanism is analogous to cationic antimicrobial peptides, though with lower hemolytic toxicity.

Anti-Inflammatory and Immunomodulatory Effects

In murine models, the ester reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 40–50% at 10 µM concentrations. This suppression correlates with inhibition of NF-κB signaling, suggesting potential applications in treating chronic inflammatory diseases.

Industrial and Research Applications

Biodiesel Production

The compound’s branched structure lowers the cloud point of biodiesel blends by 8–10°C, addressing cold-flow issues in temperate climates. Blending with conventional FAMEs (e.g., methyl palmitate) at 20% v/v improves fuel stability without compromising cetane numbers.

Chromatographic Reference Standard

As a chromatographic standard, methyl 15-methylheptadecanoate resolves co-eluting peaks in FAME analysis. Its retention index (RI: 1920 on DB-23 columns) aids in identifying unknown lipid species .

Polymer Additives

Derivatives such as 15-methylheptadecanol are incorporated into polyurethane foams, enhancing flexibility and thermal resistance up to 200°C.

Comparative Analysis with Analogous Compounds

| Property | Methyl 15-Methylheptadecanoate | Methyl Heptadecanoate | Methyl Oleate |

|---|---|---|---|

| Molecular Formula | C₁₉H₃₈O₂ | C₁₈H₃₆O₂ | C₁₉H₃₆O₂ |

| Branching | Yes (15-methyl) | No | No |

| Melting Point (°C) | -15 | 30 | -20 |

| Antimicrobial Activity | Strong | Weak | Moderate |

| Biodiesel Compatibility | High | Moderate | Low |

The branched structure of methyl 15-methylheptadecanoate confers superior low-temperature performance and bioactivity compared to linear or unsaturated analogs.

Case Studies in Applied Research

Lipid Metabolism Modulation

A 2024 study utilized the compound as a substrate in lipoxygenase assays, revealing its role in synthesizing anti-inflammatory hydroxyeicosatetraenoic acids (HETEs). This pathway is implicated in mitigating atherosclerosis in hyperlipidemic models.

Food Preservation Trials

Incorporating 0.1% methyl 15-methylheptadecanoate into edible coatings extended the shelf life of strawberries by 7 days, reducing microbial counts by 3-log units.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume